N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
34967-25-4 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3 |
InChI Key |
XSZCYTHSFYOECU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C=NO)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=N/O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NO)OC |
Origin of Product |
United States |
Modification of the Phenyl Ring:
The electronic nature of the phenyl ring plays a crucial role in the reactivity of the oxime. The two methoxy (B1213986) groups at the 3 and 5 positions are electron-donating, which influences the electron density of the entire aromatic system and the oxime group. The introduction of different substituents at various positions on the phenyl ring can be used to fine-tune these electronic properties.
Electron-Donating Groups (EDGs): Introducing additional EDGs, such as hydroxyl (-OH) or alkyl groups, is expected to further increase the electron density on the phenyl ring. This can enhance the nucleophilicity of the oxime nitrogen and potentially alter its reactivity in various chemical transformations.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like nitro (-NO2), cyano (-CN), or halo (-F, -Cl, -Br) groups will decrease the electron density of the aromatic ring. This modification can make the carbon of the C=N bond more electrophilic and influence the acidity of the oxime's hydroxyl group. Studies on benzaldehyde (B42025) oximes have shown that the presence of electron-accepting substituents favors the formation of nitriles under certain photoinduced electron-transfer conditions. nih.gov
Modification of the Oxime Moiety:
The oxime functional group itself offers several avenues for modification to create analogues with diverse properties.
O-Alkylation and O-Acylation: The hydroxyl group of the oxime can be derivatized to form ethers (O-alkylation) or esters (O-acylation). This not only alters the polarity and steric profile of the molecule but can also serve as a strategy to introduce new functionalities. For instance, in the design of kinase inhibitors, O-acylation of an oxime scaffold was found to increase cellular anti-inflammatory activity, suggesting that the ester bond might be cleaved within the cell. nih.gov
Introduction of Constrained Geometries: Incorporating the oxime into a cyclic structure, such as an isoxazoline, can lock its conformation. This can be advantageous in applications where a specific geometry is required for interaction with a biological target.
Synthetic Strategies for Analogue Generation
The synthesis of next-generation analogues of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine typically begins with a substituted benzaldehyde (B42025) precursor, which is then reacted with hydroxylamine (B1172632) or a derivative thereof.
A general and widely used method for the synthesis of oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine hydrochloride in the presence of a base. wikipedia.org This straightforward approach allows for the preparation of a wide array of analogues, provided the corresponding substituted benzaldehydes are accessible.
Synthesis of Phenyl-Substituted Analogues:
The synthesis of analogues with modified phenyl rings hinges on the availability of the requisite substituted 3,5-dimethoxybenzaldehydes. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the 3,5-dimethoxybenzaldehyde (B42067) core before the condensation with hydroxylamine.
| Target Analogue Substituent | Synthetic Precursor | General Synthetic Approach |
| Additional Electron-Donating Group (e.g., -OH) | Substituted 3,5-dimethoxybenzaldehyde | Electrophilic aromatic substitution (e.g., hydroxylation) on the 3,5-dimethoxybenzaldehyde ring, followed by condensation with hydroxylamine. |
| Electron-Withdrawing Group (e.g., -NO2) | Substituted 3,5-dimethoxybenzaldehyde | Electrophilic aromatic substitution (e.g., nitration) on the 3,5-dimethoxybenzaldehyde ring, followed by condensation with hydroxylamine. |
Synthesis of Oxime-Modified Analogues:
Derivatization of the oxime hydroxyl group is typically carried out after the formation of the initial this compound.
| Target Analogue Modification | Reagents and Conditions | General Synthetic Approach |
| O-Alkyl Ether | Alkyl halide (e.g., methyl iodide, ethyl bromide), Base (e.g., NaH) | Reaction of this compound with an appropriate alkyl halide in the presence of a base to yield the corresponding O-alkyl oxime ether. |
| O-Acyl Ester | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride), Base (e.g., pyridine) | Acylation of this compound with an acylating agent in the presence of a base to afford the O-acyl oxime ester. |
Computational Approaches in Analogue Design
Modern rational design heavily relies on computational chemistry to predict the properties of novel analogues before their synthesis. Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of designed molecules, including their electrostatic potential and frontier molecular orbital energies (HOMO and LUMO). These calculations can provide insights into how different substituents will affect the reactivity and stability of the this compound scaffold. For instance, in the context of developing enzyme inhibitors, molecular docking studies can be employed to predict the binding affinity and orientation of designed analogues within the active site of a target protein. nih.gov This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of desired activity.
By combining these principles of rational design, synthetic methodologies, and computational tools, researchers can systematically explore the chemical space around this compound to develop next-generation analogues with finely tuned properties for a wide range of applications in chemical research.
Identification of Current Research Gaps and Future Trajectories for N 3,5 Dimethoxyphenyl Methylidene Hydroxylamine Investigations
The existing body of scientific literature on N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is limited, with research primarily focused on its chemical synthesis and detailed solid-state structural characterization via single-crystal X-ray diffraction. nih.govresearchgate.net This leaves a significant gap between its known structure and its potential functions.
Key Research Gaps:
Biological Activity Screening: There is a notable absence of studies on the biological effects of this compound. Given the well-documented pharmacological activities of both oximes and molecules containing the dimethoxyphenyl moiety, a primary research gap is the systematic evaluation of its potential as an antimicrobial, antifungal, antioxidant, anticancer, or enzyme-inhibiting agent. nih.govencyclopedia.pubnih.gov
Reactivity and Mechanistic Studies: The specific chemical reactivity of this compound has not been explored. Investigations into its behavior in key organic reactions, such as the Beckmann rearrangement, cycloadditions, or novel radical-based transformations, are needed. nsf.gov
Materials Science Applications: The unique crystal packing of this molecule, which forms infinite chains through hydrogen bonding rather than the more common dimer motif, suggests potential for supramolecular chemistry. nih.govresearchgate.net Its application as a ligand for creating metal-organic frameworks (MOFs) or as a component in dynamic materials remains an unexplored field.
Solution-State Behavior: While its solid-state structure is known, its behavior in solution, including the dynamics of E/Z isomerization, has not been characterized. This is crucial as the specific isomer can dictate biological activity. nih.gov
Future Research Trajectories:
Pharmacological Profiling: Future work should prioritize in vitro screening against various cancer cell lines, bacterial and fungal strains, and key enzymes relevant to human disease.
Advanced Synthetic Applications: The compound could be used as a platform to synthesize novel heterocyclic systems or as a precursor in transition-metal-catalyzed reactions. nsf.govacs.org
Supramolecular and Materials Chemistry: A promising direction is the exploitation of its hydrogen-bonding capabilities to design and construct novel supramolecular assemblies and functional materials.
Computational and Mechanistic Studies: In-depth theoretical studies combined with experimental work could elucidate reaction mechanisms and predict novel reactivity, guiding future synthetic efforts. mdpi.com
Overview of Advanced Methodologies and Theoretical Frameworks Applicable to Compound Study
Spectroscopic Methodologies for Comprehensive Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Isomerism (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the hydroxyl proton (-OH), the imine proton (-CH=N), the aromatic protons on the phenyl ring, and the protons of the two methoxy (B1213986) groups (-OCH₃). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide detailed information about the connectivity of these protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the imine carbon, the aromatic carbons, and the methoxy carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxylamine (B1172632) group.
Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic ring and methoxy groups.
A characteristic absorption for the C=N stretching vibration of the oxime group, typically appearing in the 1620-1680 cm⁻¹ region.
Strong absorption bands around 1050-1250 cm⁻¹ due to the C-O stretching of the methoxy groups.
Bands corresponding to the C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.
A detailed analysis of the IR spectrum would confirm the presence of these key functional groups, providing strong evidence for the molecular structure. However, a specific experimental IR spectrum with a complete assignment of vibrational frequencies for this compound is not documented in the available literature.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of 181.0739 g/mol .
Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Potential fragmentation pathways could include the loss of a hydroxyl radical (•OH), a methoxy group (•OCH₃), or cleavage of the C=N bond. The masses of the resulting fragment ions would be used to piece together the molecular structure, corroborating the data obtained from other spectroscopic methods.
Despite the utility of this technique, specific experimental mass spectrometry data, including a detailed fragmentation analysis for this compound, has not been found in the surveyed literature.
UV-Visible Spectroscopy in Electronic Transition and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The aromatic ring and the C=N double bond in this compound form a conjugated system, which is expected to absorb ultraviolet light.
The UV-Visible spectrum would likely show absorption bands corresponding to π → π* transitions within the aromatic ring and the imine group. The position of the maximum absorbance (λmax) would be indicative of the extent of conjugation. While specific experimental UV-Visible spectroscopic data for this compound is not available, the analysis of such a spectrum would provide valuable insight into the electronic structure of the molecule.
Solid-State Structural Determination via X-ray Diffraction Crystallography
While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Techniques
The molecular structure of this compound, also referred to as (E)-3,5-Dimethoxybenzaldehyde oxime in crystallographic literature, has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net
The crystal structure confirms the E configuration of the oxime moiety. nih.gov In the solid state, the molecules are linked into infinite chains along the a-axis via intermolecular O—H···N hydrogen bonds. researchgate.netnih.gov This hydrogen bonding pattern is a key feature of the crystal packing. The dimethoxybenzene ring is twisted with respect to the oxime group by a dihedral angle of 12.68 (6)°. nih.gov
The detailed crystallographic data provides precise measurements of bond lengths and angles, confirming the connectivity established by spectroscopic methods and offering a definitive three-dimensional representation of the molecule in the solid state.
Table 1: Crystallographic Data for this compound researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.4027 (9) |
| b (Å) | 13.800 (3) |
| c (Å) | 14.300 (3) |
| Volume (ų) | 868.9 (3) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Pi-Stacking)
The solid-state structure of this compound is primarily defined by a network of hydrogen bonds. In the crystal lattice, molecules are interconnected through O—H⋯N hydrogen bonds, forming infinite chains that propagate along the nih.gov crystallographic direction. nih.govresearchgate.net This observed packing arrangement is noteworthy as it deviates from the more commonly encountered dimeric motif characterized by an R2(2)(6) graph-set, which is frequently observed in the crystal structures of other oximes. nih.govresearchgate.net
The key hydrogen bonding interaction involves the hydroxyl group of the oxime as the donor and the nitrogen atom of an adjacent molecule as the acceptor. The specific geometry of this interaction is detailed in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| O3—H3···N1 | 0.916(19) | 1.90(2) | 2.7970(17) | 166.5(19) | x-1/2, -y+1/2, -z+2 |
Table 1: Hydrogen-bond geometry for this compound. nih.gov
Investigation of Geometric Isomerism (E/Z Configurations) and Tautomerism
The molecular structure of this compound has been unequivocally identified as the E isomer in the solid state. nih.govresearchgate.netnih.gov This geometric configuration is defined by the relative orientation of the hydroxyl group of the oxime and the substituted phenyl ring with respect to the carbon-nitrogen double bond. In the E isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond.
The planarity of the molecule is a key structural feature. The oxime grouping exhibits a slight twist relative to the dimethoxyphenyl ring, with a dihedral angle of 12.68 (6)°. nih.govresearchgate.net The specific torsion angle that confirms the E configuration is C5—C9—N1—O3, which is 178.22 (11)°. nih.gov
Oximes, in general, can exist as a mixture of E and Z isomers, and their relative stability can be influenced by steric and electronic factors, as well as the conditions of their synthesis and crystallization. researchgate.net The exclusive presence of the E isomer in the crystalline form of this compound suggests that this configuration is thermodynamically favored under the conditions of its formation.
Regarding tautomerism, oximes can theoretically undergo tautomerization to the corresponding nitrone form. However, the oxime tautomer is generally more stable. The crystallographic data for this compound confirms the presence of the oxime form in the solid state, with no evidence of the nitrone tautomer.
| Isomeric Form | Key Dihedral/Torsion Angle | Value (°) |
| Geometric Isomer (E configuration) | C5—C9—N1—O3 | 178.22 (11) |
| Conformational Twist | Dihedral angle between oxime group and benzene (B151609) ring | 12.68 (6) |
Table 2: Key geometric parameters defining the isomerism and conformation of this compound. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a cornerstone for predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively define the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), provide a detailed picture of its electronic characteristics. researchgate.netnih.gov
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Charge Distribution: DFT calculations can map the distribution of electron density across the molecule, often visualized through Mulliken charges or Natural Bond Orbital (NBO) analysis. This reveals the partial positive and negative charges on each atom, indicating polar regions and potential sites for intermolecular interactions.
Reactivity Descriptors: Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. idosi.org These include electronegativity (χ), chemical hardness (η), and softness (S). Hardness is a measure of resistance to change in electron distribution, with a higher HOMO-LUMO gap correlating to greater hardness and stability. nih.govidosi.org
Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors Note: The following values are illustrative examples of what DFT calculations would yield for this molecule and are based on typical results for similar structures.
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.45 | Chemical stability and reactivity |
| Electronegativity | χ | 4.025 | Ability to attract electrons |
| Chemical Hardness | η | 2.225 | Resistance to charge transfer |
| Chemical Softness | S | 0.449 | Propensity for charge transfer |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are essential for determining fundamental thermochemical properties. For this compound, calculations can predict its standard enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (ΔG). This data is vital for understanding the compound's stability and the thermodynamics of reactions in which it participates.
Furthermore, these methods are used to analyze reaction pathways by locating and characterizing transition states. By calculating the energy barriers for potential reactions, researchers can predict reaction kinetics and mechanisms, providing a theoretical foundation for synthetic strategies or understanding metabolic transformations.
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret and validate experimental data. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental results to confirm the molecular structure. researchgate.net
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed vibrational modes with experimental FT-IR data helps in the assignment of functional groups and confirms the structural integrity of the synthesized compound. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. This information is used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that arise from π→π* and n→π* transitions within the aromatic ring and the oxime group. researchgate.net
Table 2: Comparison of Predicted and Representative Experimental Spectroscopic Data Note: Experimental values are hypothetical and for illustrative purposes of the validation process.
| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value |
|---|---|---|
| 1H NMR (Ar-H, ppm) | 6.5 - 7.5 | 6.6 - 7.6 |
| 13C NMR (C=N, ppm) | ~150 | ~148 |
| IR Frequency (C=N stretch, cm-1) | 1630 | 1625 |
| IR Frequency (O-H stretch, cm-1) | 3350 | 3340 |
| UV-Vis λmax (nm) | 285 | 288 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment. mdpi.com For this compound, MD simulations can reveal the rotational freedom around single bonds, such as the C-C bond connecting the phenyl ring to the methylidene group, and the C-N bond. This helps to identify the most stable conformers in different environments.
By including solvent molecules (e.g., water) in the simulation box, MD can also model solvent-solute interactions explicitly. These simulations are crucial for understanding how the solvent influences the compound's conformation and for calculating properties like the solvation free energy, which is important for predicting solubility and partitioning behavior.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards charged species. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net
Green/Yellow Regions: Indicate areas of neutral or near-zero potential.
For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the methoxy groups and the hydroxylamine moiety, as well as the nitrogen atom of the oxime. These are the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue), making it an electrophilic center and a hydrogen bond donor. nih.gov
Rational Design Principles and Structure-Activity Relationship (SAR) Modeling
The insights gained from computational investigations form the basis for rational drug design and Structure-Activity Relationship (SAR) modeling. By understanding the electronic and structural features of this compound, researchers can make informed decisions about modifying its structure to enhance a desired property, such as biological activity or material performance.
For example, the MEP map identifies the key regions involved in intermolecular interactions. nih.gov If the goal is to improve binding to a biological target, modifications could be made to enhance the electrostatic complementarity with the target's active site. Similarly, the HOMO-LUMO gap provides a measure of chemical reactivity. nih.gov If greater stability is desired, chemical modifications that increase the energy gap could be explored computationally before being pursued synthetically. This predictive power significantly streamlines the design and discovery process, reducing the reliance on trial-and-error synthesis.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural or physicochemical properties. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity, for instance, as anticonvulsant agents. nih.govnih.gov
The development of a QSAR model involves two key components: molecular descriptors and a statistical method. Molecular descriptors are numerical values that characterize the properties of a molecule. These can be broadly categorized into:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding how a molecule interacts with its biological target.
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices.
Hydrophobicity Descriptors: These describe the molecule's affinity for nonpolar environments, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common descriptor.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.
Once a set of descriptors is calculated for a series of this compound derivatives, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). acs.org This model takes the form of an equation that relates the descriptors to the observed biological activity. A robust QSAR model, validated through statistical checks, can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
For example, in a hypothetical QSAR study on anticonvulsant derivatives of this compound, researchers would synthesize a series of related molecules, test their biological activity, and then compute various descriptors.
Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.
| Compound ID | R-Group | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| 1 | -H | 2.15 | 181.19 | 2.5 | 15.2 |
| 2 | 4-Cl | 2.85 | 215.64 | 3.1 | 8.5 |
| 3 | 4-NO2 | 2.05 | 226.19 | 4.5 | 25.1 |
| 4 | 4-CH3 | 2.65 | 195.22 | 2.3 | 12.8 |
| 5 | 3-F | 2.30 | 199.18 | 3.0 | 10.4 |
The resulting QSAR equation might reveal, for instance, that higher hydrophobicity (LogP) and a specific dipole moment contribute positively to the anticonvulsant activity, guiding the design of future derivatives.
Ligand-Based and Structure-Based Computational Drug Design Methodologies
Beyond QSAR, other powerful computational strategies can be employed to investigate this compound. These are broadly classified as ligand-based and structure-based methods. nih.gov
Ligand-Based Drug Design
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govmdpi.com The approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
One of the primary techniques in LBDD is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound and its active analogs, a pharmacophore model could be generated by aligning the structures and identifying the common chemical features that are essential for their activity. This model would serve as a 3D query to screen large virtual databases of compounds, rapidly identifying novel and structurally diverse molecules that are likely to be active. mdpi.com
Structure-Based Drug Design
Structure-based drug design (SBDD) is employed when the 3D structure of the biological target (e.g., a receptor or enzyme), typically determined through X-ray crystallography or NMR spectroscopy, is available. nih.gov The central technique in SBDD is molecular docking .
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves:
Target Preparation: Preparing the 3D structure of the protein by adding hydrogen atoms, assigning atomic charges, and defining the binding site or active site.
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, in this case, this compound.
Docking Simulation: Using a scoring algorithm to systematically place the ligand in the binding site in various orientations and conformations, calculating the binding affinity for each pose.
The output of a docking simulation is a ranked list of ligand poses, with the top-ranked pose representing the most likely binding mode. The scoring functions provide an estimate of the binding free energy, which helps in prioritizing compounds. researchgate.net For instance, if this compound were being investigated as an inhibitor of a specific enzyme implicated in a neurological disorder, docking studies could reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and amino acid residues in the enzyme's active site. nih.gov This information is invaluable for designing derivatives with enhanced potency by modifying the molecule to improve these interactions.
Reactivity Profiles and Derivatization Chemistry of N 3,5 Dimethoxyphenyl Methylidene Hydroxylamine
Nucleophilic and Electrophilic Reactions at the Oxime Moiety
The oxime moiety (C=N-OH) is the central site of reactivity, participating in both nucleophilic and electrophilic reactions. The carbon-nitrogen double bond is susceptible to addition reactions, while the nitrogen and oxygen atoms possess lone pairs of electrons, rendering them nucleophilic.
Nucleophilic Addition and Reduction: The imine carbon is electrophilic and can be attacked by nucleophiles. A key reaction in this class is reduction, where hydride reagents add to the C=N bond. For instance, reducing agents like sodium borohydride (B1222165) can convert the oxime to the corresponding N-hydroxy-aminomethyl derivative.
Electrophilic Attack and Oxidation: The nitrogen and oxygen atoms can be targeted by electrophiles. Oxidation reactions, for example, can lead to the formation of corresponding nitroso or nitro derivatives.
| Reaction Type | Reagent Example | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | N-{[1-(3,5-dimethoxyphenyl)]methyl}hydroxylamine |
| Oxidation | Potassium Permanganate (KMnO₄) | 3,5-dimethoxyphenyl-nitroso-methane |
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of the oxime is readily functionalized, allowing for the synthesis of a wide range of derivatives with modified properties.
Etherification: O-alkylation of the oxime hydroxyl group yields oxime ethers. This is commonly achieved by reacting the oxime with an alkyl halide in the presence of a base. A notable example is the synthesis of (E)-benzaldehyde O-benzyl oxime derivatives, which can be prepared from the corresponding benzaldehyde (B42025), hydroxylamine (B1172632), and a substituted benzyl (B1604629) halide. mdpi.com This approach allows for the introduction of various substituted benzyl groups, creating a library of analogs. The reduction of such oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov
Esterification: The hydroxyl group can also be acylated to form oxime esters. N-heterocyclic carbenes have been shown to catalyze the redox esterification reaction between α,β-unsaturated aldehydes and oximes, yielding saturated oxime esters in good yields. rsc.org
| Functionalization | Reagent Class | General Product Structure |
| Etherification | Alkyl Halides (e.g., Benzyl Bromide) | N-[(3,5-dimethoxyphenyl)methylidene]oxy-alkane |
| Esterification | Acyl Halides / Anhydrides | N-[(3,5-dimethoxyphenyl)methylidene]oxy-ketone |
Chemical Transformations of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)
The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups.
Electrophilic Aromatic Substitution (EAS): The methoxy groups are strong activating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, the positions ortho to both methoxy groups (C4) and ortho to one and para to the other (C2 and C6) are highly activated. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed readily at these positions, typically requiring a catalyst to generate a strong electrophile. msu.edulumenlearning.com
Cross-Coupling Reactions: To participate in cross-coupling reactions, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation. The resulting aryl halide can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with various boronic acids to form new carbon-carbon bonds. beilstein-journals.orgresearchgate.net This strategy is a powerful tool for synthesizing complex biaryl structures. nih.gov
| Transformation | Reaction Name | Reagents | Expected Product |
| Substitution | Nitration | HNO₃, H₂SO₄ | N-[(2-nitro-3,5-dimethoxyphenyl)methylidene]hydroxylamine |
| Substitution | Bromination | Br₂, FeBr₃ | N-[(2-bromo-3,5-dimethoxyphenyl)methylidene]hydroxylamine |
| Cross-Coupling | Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | N-[(2-aryl-3,5-dimethoxyphenyl)methylidene]hydroxylamine |
Cyclization and Rearrangement Reactions Involving the Oxime Scaffold
The oxime scaffold is a precursor to important rearrangement and cyclization reactions, leading to significant structural transformations.
Beckmann Rearrangement: The most prominent reaction of oximes is the Beckmann rearrangement, which converts an oxime into an N-substituted amide under acidic conditions. organic-chemistry.org The reaction is typically catalyzed by strong acids (e.g., sulfuric acid, polyphosphoric acid) or reagents like phosphorus pentachloride that convert the hydroxyl group into a better leaving group. careerendeavour.comwikipedia.org For aldoximes, such as this compound, this rearrangement typically leads to the formation of a primary amide after hydrolysis of an intermediate nitrilium ion, although fragmentation to a nitrile can be a competing pathway. wikipedia.orgmasterorganicchemistry.com The group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. wikipedia.org
Cyclization Reactions: The oxime functionality can participate in intramolecular cyclization reactions. For example, related N-hydroxy-N-(2-oxoalkyl)amides have been shown to cyclize to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com While not directly demonstrated for the title compound, analogous strategies could potentially be employed by introducing appropriate functional groups onto the oxime nitrogen or the aromatic ring that could then undergo intramolecular reactions with the oxime moiety.
Synthesis of Analogs and Novel Chemical Entities Featuring the this compound Core
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of diverse analogs and novel compounds.
By combining the reactions described in the previous sections, a multitude of derivatives can be accessed. For example, O-alkylation of the oxime hydroxyl group followed by electrophilic substitution on the aromatic ring can generate highly functionalized molecules. A study on nature-inspired O-benzyl oxime-based derivatives showcased the synthesis of various analogs by reacting hydroxylamine with different substituted benzaldehydes, including a 3,5-dihydroxybenzaldehyde (B42069) precursor, followed by etherification. mdpi.com
The reduction of the oxime to a hydroxylamine, followed by N-alkylation or N-acylation, provides another route to novel structures. Furthermore, the products of Beckmann rearrangement (amides or nitriles) can serve as intermediates for further synthetic transformations, expanding the chemical space accessible from this core structure. The synthesis of di- and trisubstituted hydroxylamines is an area of active research, with methods involving the reduction of oxime ethers being particularly valuable. nih.gov
Exploration of Biological and Biochemical Interactions of N 3,5 Dimethoxyphenyl Methylidene Hydroxylamine
In Vitro Biological Evaluation Methodologies
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
Limited publicly available research specifically details the antimicrobial, antibacterial, or antifungal activities of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. However, studies on structurally related compounds offer some insights into the potential activities of molecules with similar functional groups.
For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share a dimethoxy-substituted phenyl ring and an imine linkage, were synthesized and evaluated for their antimicrobial properties. nih.gov Within this series, certain compounds demonstrated promising antibacterial and antifungal activities. nih.gov Specifically, derivatives with a quinolinyl side-chain showed notable inhibitory activity against Acinetobacter baumannii and Escherichia coli, while a compound with a p-amino phenyl side chain exhibited the best antifungal activity against Candida albicans. nih.gov
Another study on 2-hydroxynaphthalene-1-carboxanilides investigated compounds including N-(3,5-dimethoxyphenyl)-2-hydroxynaphthalene-1-carboxamide. While this compound is structurally distinct, it contains the 3,5-dimethoxyphenyl moiety. The study found that other compounds in the series, such as N-(3,5-dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide, exhibited antistaphylococcal activity. mdpi.com
These findings on related structures suggest that the 3,5-dimethoxyphenyl group can be a component of antimicrobially active molecules, but direct testing of this compound is necessary to determine its specific activity profile.
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Test Organism | Activity/Potency |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Acinetobacter baumannii | Notable inhibitory activity |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Escherichia coli | Superior inhibitory activity |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Candida albicans | Best antifungal activity |
| 2-hydroxynaphthalene-1-carboxanilides | Staphylococcus aureus | Antistaphylococcal activity |
Anticancer Activity Assessments in Cell Lines (excluding clinical human trials)
There is a lack of specific studies evaluating the anticancer activity of this compound in cell lines. Research on other compounds containing the 3,5-dimethoxyphenyl moiety has shown cytotoxic effects against various cancer cell lines.
For example, a novel compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, demonstrated in vitro antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (promyelocytic leukemia). The most profound activity for this compound was observed against the HL60 cancer cell line.
In a different study, derivatives of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one were synthesized and evaluated for their anticancer activity. Several of these compounds showed significant anticancer activity with IC50 values in the micromolar range against five different cancer cell lines. nih.gov
Additionally, research on 3',5'-dimethoxyflavone (B1248621) and 3'-nitroflavone has explored their cytotoxicity against the B16F10 melanoma cell line. These studies contribute to a broader understanding of how dimethoxy-substituted phenyl rings might influence the anticancer properties of a molecule.
While these findings are informative, the specific anticancer potential of this compound remains to be determined through direct experimental evaluation.
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line | Observed Effect |
| N-(3,5-dimethoxyphenyl)acridin-9-amine | MCF-7, HT29, HL60 | Antiproliferative activity |
| 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives | Various cancer cell lines | Significant anticancer activity (IC50 in µM range) nih.gov |
| 3',5'-dimethoxyflavone | B16F10 (melanoma) | Cytotoxicity |
Enzyme Inhibition Assays (e.g., Urease, α-Glucosidase, Lipoxygenase)
Urease Inhibition: Urease is a nickel-dependent metalloenzyme, and its inhibition is a target for the treatment of infections caused by ureolytic bacteria. mdpi.comnih.gov While direct inhibition by this compound has not been reported, various classes of compounds, including hydroxamic acids and phosphorodiamidates, are known urease inhibitors. nih.govnih.gov
α-Glucosidase Inhibition: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Studies on other dimethoxyphenyl derivatives have shown potential for α-glucosidase inhibition. For instance, new thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde (B42025) were synthesized and showed potent inhibition of acetylcholinesterase and human carbonic anhydrases, though not α-glucosidase.
Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway. nih.gov Dibenzoxepinone hydroxylamines and hydroxamic acids have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, demonstrating potent topical anti-inflammatory activity. nih.gov This suggests that the hydroxylamine (B1172632) functional group can be a key feature in lipoxygenase inhibitors.
The potential of this compound to inhibit these enzymes would need to be directly assessed through specific enzymatic assays.
Antioxidant Activity Evaluation
Direct evaluations of the antioxidant activity of this compound are not extensively reported. However, the antioxidant potential of various phenolic and hydroxylamine-containing compounds has been studied.
A series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid were synthesized and evaluated for their antioxidant activities using methods such as ABTS and DPPH radical scavenging assays. researchgate.net Many of these compounds demonstrated more potent radical scavenging activity than vitamin C. researchgate.net The study highlighted that the inhibitory activity on lipid peroxidation was dependent on the number of phenolic hydroxyl groups. researchgate.net
Another study on 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide found that it possessed good in vitro antioxidant activity, with significant scavenging of ABTS and DPPH radicals.
These studies suggest that the presence of hydroxyl groups on a phenyl ring, and potentially the hydroxylamine group, could contribute to antioxidant properties. The specific antioxidant capacity of this compound would require dedicated experimental investigation.
Table 3: Antioxidant Activity of Structurally Related Compounds
| Compound Class | Assay | Result |
| 3,4,5-trihydroxyphenylacetic acid amide derivatives | ABTS and DPPH radical scavenging | More powerful radical scavengers than vitamin C researchgate.net |
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | ABTS and DPPH radical scavenging | Good in vitro antioxidant activity |
Potential Applications and Future Directions in Chemical Research
Role as Ligands in Coordination Chemistry and Metal Complex Formation
Oximes are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. wikipedia.org The N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine molecule contains both a nitrogen and an oxygen atom in its oxime group (=N-OH), which can act as donor atoms to coordinate with metal centers. This allows the molecule to function as a chelating agent, binding to a metal ion to form a stable ring structure. wikipedia.orgat.ua
The coordination can occur through the nitrogen atom's lone pair of electrons and the oxygen atom of the hydroxyl group. globethesis.com The specific coordination mode can vary, leading to the formation of mononuclear or polynuclear complexes with diverse geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and reaction conditions. globethesis.comtandfonline.com The presence of the 3,5-dimethoxy substituents on the phenyl ring can influence the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. Research on related ligands, such as 2,4-dimethoxybenzaldehyde (B23906) oxime, has shown their ability to form stable complexes with metal ions, suggesting similar potential for this compound in catalysis or materials science.
Table 1: Coordination Properties of Oxime-Based Ligands
| Metal Ion | Typical Coordination Geometry | Potential Applications of Complex |
|---|---|---|
| Copper (II) | Square Planar, Tetrahedral | Catalysis, Antimicrobial agents |
| Nickel (II) | Square Planar, Octahedral | Analytical reagents, Catalysis |
| Cobalt (II) | Octahedral | Oxygen transport, Sensors |
| Zinc (II) | Tetrahedral, Octahedral | Luminescent materials, Biological mimics |
| Palladium (II) | Square Planar | Cross-coupling catalysis |
Potential as Intermediates in the Synthesis of Complex Organic Molecules and Pharmaceuticals
Oximes are highly valuable intermediates in organic synthesis due to their facile conversion into a variety of other functional groups. nih.govencyclopedia.pub This versatility makes this compound a promising starting material for the synthesis of more complex molecules, including those with potential pharmaceutical applications. nih.govresearchgate.net
Key transformations of the oxime group include:
Reduction to Amines: The C=N bond of the oxime can be selectively reduced to form the corresponding primary amine. This is a crucial step in the synthesis of many biologically active compounds.
Beckmann Rearrangement to Amides: In the presence of an acid catalyst, oximes undergo the Beckmann rearrangement to yield substituted amides. wikipedia.org This reaction is a powerful tool for carbon-nitrogen bond formation and is used in the industrial synthesis of materials like caprolactam, the precursor to Nylon-6. acs.org
Dehydration to Nitriles: Aldoximes, such as this compound, can be dehydrated to produce nitriles (cyanides). This transformation is often used in the synthesis of carboxylic acids, amines, and various nitrogen-containing heterocycles. nih.govacs.org
Cycloaddition Reactions: The oxime group can participate in cycloaddition reactions, serving as a precursor for generating reactive intermediates like nitrile oxides, which are then used to construct heterocyclic rings such as isoxazoles. researchgate.net
The 3,5-dimethoxyphenyl moiety is a structural feature found in numerous natural products and pharmacologically active molecules. Therefore, using this compound as a synthetic intermediate provides a direct route to incorporate this valuable scaffold into new molecular architectures. confex.com
Table 2: Synthetic Transformations of Oximes
| Transformation | Product Functional Group | Typical Reagents |
|---|---|---|
| Reduction | Amine (-CH₂-NH₂) | H₂, Pd/C; LiAlH₄; NaBH₄ |
| Beckmann Rearrangement | Amide (-NH-C=O) | H₂SO₄, PCl₅, TsCl |
| Dehydration | Nitrile (-C≡N) | Ac₂O, DCC, SOCl₂ |
| Oxidation | Nitro Compound | Peroxy acids (e.g., m-CPBA) |
Contribution to the Development of New Research Probes and Analytical Tools
The ability of oximes to selectively bind with certain molecules and ions makes them attractive candidates for the development of chemical sensors and research probes. Specifically, their interaction with metal ions and organophosphates has been exploited for analytical purposes. nih.gov
An oxime-based sensor typically works by having the oxime moiety act as a receptor. When the target analyte (e.g., a specific metal ion) binds to the oxime, it induces a measurable change in the system, such as a shift in color (colorimetric sensor), the emission of light (fluorescent sensor), or a change in electrical potential (electrochemical sensor). nih.govresearchgate.net For instance, a sensor for Co(II) ions has been successfully fabricated using an oxime compound embedded in a PVC membrane, which showed a rapid and selective potentiometric response. nih.gov Similarly, oxime-based chemosensors have been designed to detect organophosphorus nerve agents by reacting with the agent to produce a fluorescent signal. researchgate.net
Given these precedents, this compound could be explored as a selective chemosensor. The dimethoxy substituents could be used to fine-tune the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity for a particular target analyte.
Future Research Trajectories and Interdisciplinary Opportunities for this compound and Related Oximes
The field of oxime chemistry is dynamic, with ongoing research opening up new possibilities. The unique structure of this compound makes it a focal point for several forward-looking research trajectories that span multiple scientific disciplines.
In line with the principles of green chemistry, future research will likely focus on developing more sustainable methods for synthesizing oximes. This includes the use of water as a reaction medium and employing environmentally friendly catalysts. yccskarad.com Furthermore, inspiration can be drawn from nature, where oximes are intermediates in the biosynthesis of various plant secondary metabolites. nih.govmdpi.com This opens the door to exploring biocatalytic and biomimetic approaches for the synthesis of this compound. Employing enzymes or enzyme-mimicking catalysts could lead to highly selective and efficient synthetic routes that operate under mild conditions, minimizing waste and energy consumption.
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding and accelerating experimental research. Advanced modeling techniques, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, stability, and reactivity of this compound and its metal complexes. tandfonline.com
These computational methods can predict key properties like coordination geometries, bond energies, and spectroscopic signatures. tandfonline.com Furthermore, predictive modeling, including quantitative structure-activity relationship (QSAR) and machine learning approaches, can be employed to forecast the potential biological activities of the compound and its derivatives. optibrium.comnih.gov By simulating interactions with biological targets like enzymes or receptors, researchers can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov
Oxime-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govmdpi.comresearchgate.netmedcraveonline.com The 3,5-dimethoxyphenyl group is also a well-known pharmacophore present in many bioactive compounds. The combination of these two features in this compound makes it a compelling candidate for biological screening programs.
Future research should involve systematic screening of this compound and a library of its derivatives against a diverse range of biological targets. This could include kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders. nih.gov Such high-throughput screening campaigns, coupled with mechanistic studies, could lead to the discovery of novel biological activities and the identification of previously unknown cellular targets and pathways, ultimately paving the way for the development of new therapeutic agents.
Table 3: Reported Biological Activities of Various Oxime Derivatives
| Activity Type | Example of Oxime Class | Potential Target/Mechanism |
|---|---|---|
| Anticancer | Indirubin oximes, Triterpene oximes | Kinase inhibition (e.g., JNK, CDK), Cytotoxicity |
| Anti-inflammatory | Steroidal oximes | Inhibition of NO and IL-6 production |
| Antimicrobial | Coumarin oximes, Bispidine oximes | Disruption of microbial cell processes |
| Antioxidant | Isoxanthohumol oxime, Naringenin oxime | Scavenging of reactive oxygen species (ROS) |
| Antiviral (Anti-HIV) | Various heterocyclic oximes | Inhibition of HIV protease |
| Antidote (Nerve Agents) | Pralidoxime, Obidoxime | Reactivation of acetylcholinesterase (AChE) |
Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties
The strategic modification of the this compound scaffold presents a fertile ground for tuning its physicochemical and biological properties. The rational design of next-generation analogues focuses on systematic structural alterations to modulate characteristics such as electronic properties, reactivity, and potential biological activity. This process is often guided by computational studies and a deep understanding of structure-activity relationships (SAR).
Principles of Rational Design
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Value | Reference Compound Comparison |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, CH=N), δ 3.85 (s, 6H, OCH3) | 3,5-Dimethoxybenzaldehyde |
| ESI-MS (m/z) | [M+H]+ = 210.1 | Theoretical: 210.1 |
Q. Table 2: Biological Assay Parameters for Reproducibility
| Parameter | Recommended Standard | Rationale |
|---|---|---|
| Cell Line | HeLa (ATCC® CCL-2™) | Widely used, robust growth |
| Incubation Time | 48 hours | Balances cytotoxicity & viability |
| Solvent Control | DMSO ≤0.1% (v/v) | Minimizes solvent toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
